molecular formula C7H11BrN2 B6593816 1-Vinyl-3-ethylimidazolium bromide CAS No. 81517-60-4

1-Vinyl-3-ethylimidazolium bromide

Cat. No.: B6593816
CAS No.: 81517-60-4
M. Wt: 203.08 g/mol
InChI Key: PREZSYXZLYLHNH-UHFFFAOYSA-M
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Description

1-Vinyl-3-ethylimidazolium bromide is an ionic liquid with the chemical formula C₇H₁₁BrN₂. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Vinyl-3-ethylimidazolium bromide has been found to interact with various biomolecules. For instance, it has been used in the copolymerization of acrylonitrile, affecting the polymerization and rheological properties of the polymer solution

Cellular Effects

It is known to influence the polymerization process in the production of polyacrylonitrile fibers

Molecular Mechanism

It is known to affect the polymerization process when copolymerized with acrylonitrile

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to affect the polymerization and thermal properties of polyacrylonitrile over time . Comprehensive studies on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are still needed.

Metabolic Pathways

While it is known to participate in the polymerization of acrylonitrile

Preparation Methods

1-Vinyl-3-ethylimidazolium bromide can be synthesized through a straightforward reaction between 1-vinylimidazole and ethyl bromide. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then purified through crystallization or solvent evaporation .

Chemical Reactions Analysis

1-Vinyl-3-ethylimidazolium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include azodiisobutyronitrile as an initiator for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Vinyl-3-ethylimidazolium bromide can be compared with other ionic liquids, such as 1-butyl-3-methylimidazolium bromide and 1-ethyl-3-methylimidazolium bromide. While these compounds share similar properties, this compound is unique due to its vinyl group, which allows it to participate in polymerization reactions and form copolymers with enhanced properties .

Similar compounds include:

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Vinyl-3-methylimidazolium bromide

Properties

IUPAC Name

1-ethenyl-3-ethylimidazol-3-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZSYXZLYLHNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

131566-27-3
Details Compound: Poly(1-vinyl-3-ethylimidazolium bromide)
Record name Poly(1-vinyl-3-ethylimidazolium bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131566-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34311-88-1
Record name 1-Ethyl-3-vinylimidazolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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